Enantiomeric Purity as a Determinant of Chiral Recognition: (R)- vs. (S)-8-Methylchroman-4-amine
The (R)-enantiomer (CAS 1213065-29-2) and (S)-enantiomer (CAS 1213596-97-4) represent distinct stereochemical entities with opposing spatial configurations at the 4-position amine-bearing carbon. The (R)-configuration positions the amine substituent in a defined three-dimensional orientation relative to the chroman ring plane . While direct comparative activity data for the 8-methyl substituted pair are not available in public literature, class-level precedent from the unsubstituted chroman-4-amine series demonstrates that the (R)-enantiomer exhibits stereoselective binding: (R)-chroman-4-ylamine hydrochloride displays preferential affinity for TNFα receptor relative to its (S)-counterpart, conferring differentiated cytotoxic and apoptotic effects in tumor cells .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (R)-configuration at C4 |
| Comparator Or Baseline | (S)-8-Methylchroman-4-amine (CAS 1213596-97-4) - (S)-configuration |
| Quantified Difference | Enantiomeric distinction; (R)- vs. (S)-configuration yields opposite spatial presentation of amine functionality |
| Conditions | Structural determination; stereochemical identity |
Why This Matters
In chiral recognition-dependent assays (enzyme inhibition, receptor binding, asymmetric catalysis), the (R)- and (S)-enantiomers are distinct chemical entities that cannot be substituted for one another; procurement decisions must specify the correct enantiomer to ensure experimental reproducibility.
